molecular formula C14H19ClN2O2 B11102241 N-(3-chlorophenyl)-N'-hexylethanediamide

N-(3-chlorophenyl)-N'-hexylethanediamide

Cat. No.: B11102241
M. Wt: 282.76 g/mol
InChI Key: MIZCQWNYNCNLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-hexylethanediamide is a diamide derivative featuring a 3-chlorophenyl group attached to one nitrogen atom of an ethanediamide backbone and a hexyl chain on the adjacent nitrogen. This structure confers unique physicochemical properties, such as intermediate polarity due to the chlorophenyl moiety and enhanced lipophilicity from the hexyl group.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

N'-(3-chlorophenyl)-N-hexyloxamide

InChI

InChI=1S/C14H19ClN2O2/c1-2-3-4-5-9-16-13(18)14(19)17-12-8-6-7-11(15)10-12/h6-8,10H,2-5,9H2,1H3,(H,16,18)(H,17,19)

InChI Key

MIZCQWNYNCNLSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE typically involves the reaction of 3-chlorophenylamine with hexylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, usually at room temperature, to form the desired product. The reaction can be represented as follows:

3-chlorophenylamine+hexylaminecarbodiimideN’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE\text{3-chlorophenylamine} + \text{hexylamine} \xrightarrow{\text{carbodiimide}} \text{N'-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE} 3-chlorophenylamine+hexylaminecarbodiimide​N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE

Industrial Production Methods

In an industrial setting, the production of N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and chlorinated by-products.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-(3-chlorophenyl)-N'-hexylethanediamide:

(a) N,N'-bis(3-chlorophenyl)hexanediamide (CAS 73680-49-6)
  • Structure : Hexanediamide backbone with two 3-chlorophenyl groups.
  • Key Differences : The absence of an alkyl chain (hexyl) reduces lipophilicity compared to the target compound.
  • Applications : Used in polymer research; symmetrical chlorophenyl groups may enhance thermal stability .
(b) 3-Chloro-N-phenyl-phthalimide
  • Structure : Phthalimide core with a 3-chlorophenyl substituent.
  • Key Differences : The imide ring system increases rigidity and aromaticity, contrasting with the flexible ethanediamide backbone.
  • Applications: Monomer for polyimide synthesis due to high thermal stability .
(c) N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide
  • Structure : Hydroxamic acid derivative with a 4-chlorophenyl group.
  • Key Differences : The hydroxamic acid (-CONHOH) group enhances metal-chelating ability, unlike the diamide functionality.
  • Applications : Antioxidant and radical-scavenging activities reported in DPPH assays .
(d) N-(6-methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
  • Structure : Acetamide linked to benzothiazole and 3-chlorophenyl groups.
  • Applications : Investigated in patent literature for unspecified bioactive roles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.